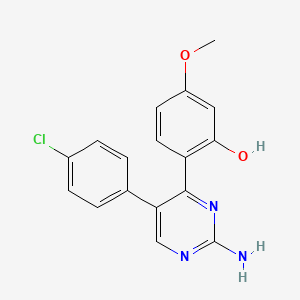

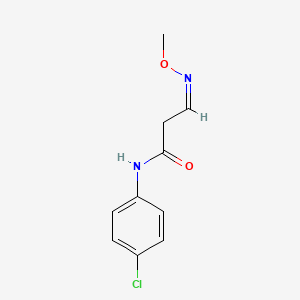

2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile

Overview

Description

Synthesis Analysis The synthesis process of related compounds involves multiple methods, including the Strecker reaction for α-aminonitriles and diverse synthetic pathways for morpholine derivatives. For instance, the preparation of α-aminonitrile compounds can be catalyzed through a silica sulfuric acid-catalyzed Strecker reaction, involving different cyanide sources and achieving specific crystal structures as reported in the synthesis and X-ray diffraction data of related compounds (Quintana et al., 2016).

Molecular Structure Analysis Molecular and crystallographic characterizations are crucial for understanding the structure of these compounds. The molecular structure is often elucidated using techniques such as Fourier transform infrared spectroscopy, gas chromatography–mass spectrometry, and nuclear magnetic resonance, complemented by crystallographic studies via X-ray powder diffraction (Quintana et al., 2016).

Chemical Reactions and Properties Chemical reactions involving morpholine and related compounds are diverse and include base-catalyzed reactions, nucleophilic aromatic substitution, and coupling reactions. The reactivity of morpholine with various reagents in different solvents reveals insights into reaction mechanisms and the effects of solvent dielectric constants on reaction rates (Ayediran et al., 1977).

Physical Properties Analysis The physical properties of compounds like 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile can be inferred from related studies, focusing on solubility, phase behavior, and crystallization patterns. These properties are often influenced by the molecular structure and the nature of substitutions on the morpholine ring.

Chemical Properties Analysis Chemical properties, such as reactivity with other organic molecules, stability under different conditions, and potential for further functionalization, are central to understanding the utility and applications of these compounds. The analysis of reactions with hydrazonoyl halides and the synthesis of complexes demonstrates the versatile chemistry of morpholine derivatives (Awad et al., 2001).

Scientific Research Applications

Global Trends in 2,4-D Herbicide Research

The studies on 2,4-D herbicide, particularly its toxicity and mutagenicity, have been advancing significantly. A scientometric review has provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting the trends and gaps in this field. Research has indicated a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially concerning aquatic species and molecular imprinting. The collaboration and concentrated efforts of researchers have led to important advancements in understanding 2,4-D's impact (Zuanazzi et al., 2020).

Morpholine and Pyrans Derivatives in Pharmacology

Morpholine, a six-membered aromatic organic heterocycle, is present in various organic compounds and has shown diverse pharmacological activities. Recent studies have explored the broad spectrum of pharmacological profiles of morpholine derivatives. Similarly, pyrans and their analogues, being significant for their diverse applications, have been extensively reviewed. This research presents the current trends in morpholine and pyran analogues, revealing their potent pharmacophoric activities (Asif & Imran, 2019).

Herbicides in Agricultural Environments

2,4-D, a widely used herbicide in agriculture for controlling wide leaf weeds in various crops, has raised concerns due to its potential environmental impact. This review focuses on the role of microorganisms in the degradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). Understanding the interaction of microorganisms with these chemicals is crucial for mitigating environmental pollution and protecting public health (Magnoli et al., 2020).

properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRNQEMYPUOCCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)

![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488988.png)

![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)